(E)-(4-(Dimethylamino)styryl)boronic acid
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Overview
Description
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylamino group and an ethenyl group in the E-configuration. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of [(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The ethenyl group can be reduced to form the corresponding alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-(dimethylamino)phenol.
Reduction: Formation of 2-[4-(dimethylamino)phenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of organic dyes and materials for electronic devices.
Mechanism of Action
The mechanism of action of [(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the electron-donating dimethylamino group, which enhances the reactivity of the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the dimethylamino and ethenyl groups, making it less reactive in certain cross-coupling reactions.
4-(Dimethylamino)phenylboronic acid: Similar structure but without the ethenyl group, resulting in different reactivity and applications.
Vinylboronic acid: Contains a vinyl group but lacks the phenyl and dimethylamino groups, leading to different chemical properties.
Uniqueness
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid is unique due to the combination of the boronic acid, dimethylamino, and ethenyl groups. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Properties
Molecular Formula |
C10H14BNO2 |
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Molecular Weight |
191.04 g/mol |
IUPAC Name |
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-12(2)10-5-3-9(4-6-10)7-8-11(13)14/h3-8,13-14H,1-2H3/b8-7+ |
InChI Key |
KNVGJRULKQLSLK-BQYQJAHWSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)N(C)C)(O)O |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)N(C)C)(O)O |
Origin of Product |
United States |
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